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molecular formula C10H8FN3O2 B8343980 5-(3-Fluorophenyl)isoxazole-3-carbohydrazide

5-(3-Fluorophenyl)isoxazole-3-carbohydrazide

Cat. No. B8343980
M. Wt: 221.19 g/mol
InChI Key: UBUCYRGLGZNLGB-UHFFFAOYSA-N
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Patent
US08895582B2

Procedure details

To a solution of ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate (25.8 g, 110 mmol, 1.0 equiv.) in EtOH (300 mL), was added hydrazine (10.5 mL, 330 mmol, 3.0 equiv.). The mixture was stirred at 80° C. for 1 h and then cooled to RT The precipitate was filtered, washed with H2O, and dried in vacuum to give 5-(3-fluorophenyl)isoxazole-3-carbohydrazide (20 g). The filtrate was concentrated and the resulting residue was purified on RP-HPLC using a mixture of acetonitrile and H2O to give desired product (2.5 g). LRMS (M+H+) m/z 222.0.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[O:12][N:11]=[C:10]([C:13]([O:15]CC)=O)[CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[NH2:18][NH2:19]>CCO>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[O:12][N:11]=[C:10]([C:13]([NH:18][NH2:19])=[O:15])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C1=CC(=NO1)C(=O)OCC
Name
Quantity
10.5 mL
Type
reactant
Smiles
NN
Name
Quantity
300 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT The precipitate
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=CC(=NO1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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